LASSBio-1632

PDE4 inhibition Isoform selectivity Asthma

Researchers studying PDE4 isoforms need well-characterized, isoform-selective tool compounds. LASSBio-1632 addresses this gap as a validated PDE4A/D-selective inhibitor (IC50: 0.5 μM PDE4A, 0.7 μM PDE4D) that blocks airway hyper-reactivity and suppresses lung TNF-α in murine asthma models. • Selective for PDE4A/D only-unlike pan-PDE4 inhibitors-eliminating off-target effects. • No emetogenic activity in vivo, enabling long-term dosing without nausea confounds. • High passive BBB permeability supports CNS research. • Use with inactive analog LASSBio-1624 for SAR studies.

Molecular Formula C18H20N2O6S
Molecular Weight 392.4 g/mol
Cat. No. B11934277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLASSBio-1632
Molecular FormulaC18H20N2O6S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1S(=O)(=O)N(C)N=CC3=CC(=C(C=C3)OC)OC)OCO2
InChIInChI=1S/C18H20N2O6S/c1-12-7-16-17(26-11-25-16)9-18(12)27(21,22)20(2)19-10-13-5-6-14(23-3)15(8-13)24-4/h5-10H,11H2,1-4H3/b19-10+
InChIKeyNZSOVSBBNFQRLT-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LASSBio-1632: PDE4A/D-Selective Inhibitor


LASSBio-1632 (compound 7j) is a synthetic small-molecule N-sulfonylhydrazone derivative developed through lead optimization of the prototype LASSBio-448 [1]. It functions as a selective inhibitor of phosphodiesterase 4 (PDE4) isoenzymes A and D, which are validated therapeutic targets for asthma and other inflammatory lung diseases [2]. In vitro, LASSBio-1632 inhibits PDE4A with an IC50 of 0.5 μM and PDE4D with an IC50 of 0.7 μM [3]. In vivo, oral administration of LASSBio-1632 blocks airway hyper-reactivity (AHR) and suppresses TNF-α production in lung tissue in murine models [1]. The compound also demonstrates high passive permeability across the blood-brain barrier (BBB) in experimental models, a property not commonly observed among clinically investigated PDE4 inhibitors .

LASSBio-1632: No Generic Substitute


The PDE4 inhibitor class includes compounds with diverse isoform selectivity profiles, central nervous system (CNS) penetration potential, and emetic liability. While prototypical PDE4 inhibitors like rolipram inhibit all four PDE4 isoforms (A, B, C, D) and induce significant emesis, LASSBio-1632 exhibits a distinct selectivity fingerprint limited to PDE4A and PDE4D [1]. This selectivity is not universal across the LASSBio chemical series; for instance, the non-methylated analog LASSBio-1624 lacks PDE4 inhibitory activity entirely [2]. Furthermore, in vivo studies demonstrate that LASSBio-1632 does not induce emesis, in direct contrast to rolipram [3]. Generic substitution of LASSBio-1632 with another PDE4 inhibitor would alter both the intended pharmacodynamic profile and the safety margin, potentially compromising the reproducibility of experimental outcomes in asthma or emphysema models.

LASSBio-1632: Differentiating Evidence


PDE4A/D Selectivity vs. Rolipram

LASSBio-1632 demonstrates selective inhibition of PDE4A and PDE4D isoenzymes, whereas the benchmark PDE4 inhibitor rolipram exhibits broader inhibition across all PDE4 isoforms (A, B, C, D) [1]. In a fluorescence polarization assay using recombinant human PDE4 enzymes, LASSBio-1632 inhibited PDE4A with an IC50 of 0.5 μM and PDE4D with an IC50 of 0.7 μM [2].

PDE4 inhibition Isoform selectivity Asthma

Non-Emetogenic Profile vs. Rolipram

In a murine model of elastase-induced emphysema, LASSBio-1632 treatment did not induce emesis, whereas rolipram, a first-generation PDE4 inhibitor, is well-documented to provoke significant emetic responses at pharmacologically active doses [1].

Emesis Safety pharmacology PDE4 inhibitors

Airway Hyper-Reactivity Reversal vs. LASSBio-448

LASSBio-1632 demonstrated superior efficacy in reversing pulmonary hyperreactivity compared to its parent compound LASSBio-448 in a murine asthma model [1].

Airway hyper-reactivity In vivo efficacy Asthma

N-Methylation Effect on PDE4 Activity

The N-methyl group on the sulfonylhydrazone moiety of LASSBio-1632 is essential for PDE4 inhibitory activity. The non-methylated analog LASSBio-1624 lacks PDE4 inhibitory activity entirely [1].

Structure-activity relationship Methyl effect PDE4

Blood-Brain Barrier Permeability vs. PDE4 Inhibitors

LASSBio-1632 exhibits high experimental permeability across the blood-brain barrier (BBB) via passive diffusion, a property not commonly reported for clinically advanced PDE4 inhibitors like roflumilast or cilomilast .

BBB permeability CNS penetration ADME

Metabolic Stability in Liver Microsomes

Preliminary in vitro metabolism studies using rat liver microsomes indicate that LASSBio-1632 undergoes rapid metabolism, generating two major metabolites (M1 and M2) [1].

Metabolic stability ADME Drug metabolism

LASSBio-1632: Research Applications


Asthma and Allergic Airway Inflammation Models

LASSBio-1632 is an optimal tool compound for preclinical studies investigating PDE4A/D-selective inhibition in murine models of asthma. Its ability to block airway hyper-reactivity (AHR) and reduce lung TNF-α levels [1], combined with its superior AHR reversal efficacy over LASSBio-448 [2], makes it particularly suited for proof-of-concept studies evaluating the therapeutic potential of PDE4A/D-selective inhibitors in allergic asthma.

COPD and Emphysema Models

Given its demonstrated efficacy in reducing leukocyte infiltration and tissue emphysema in an elastase-induced murine model [1], LASSBio-1632 is a relevant candidate for research into PDE4-targeted therapies for COPD and emphysema. Critically, its lack of emetogenic activity in this model [1] addresses a major limitation of earlier PDE4 inhibitors, enabling longer-term dosing studies without the confounding variable of drug-induced nausea.

CNS-Penetrant PDE4 Studies

LASSBio-1632's high passive BBB permeability [1] distinguishes it from many PDE4 inhibitors that are peripherally restricted. This property supports its use in research exploring the role of PDE4A/D inhibition in neuroinflammation, cognitive function, or other CNS disorders where PDE4 is implicated. Researchers investigating the central effects of PDE4 modulation should consider LASSBio-1632 over CNS-sparing alternatives like roflumilast.

SAR of the Magic Methyl Effect

The stark activity difference between N-methylated LASSBio-1632 (active, PDE4A IC50 = 0.5 μM) and non-methylated LASSBio-1624 (inactive) [1] provides a valuable chemical biology toolset. Researchers can utilize this pair of compounds to interrogate the structural determinants of PDE4 inhibition and to study the broader pharmacodynamic and pharmacokinetic consequences of N-methylation in the sulfonylhydrazone chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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